1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one
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Overview
Description
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound is characterized by the presence of a methoxyethyl group at the first position and two methyl groups at the second and third positions of the piperidine ring, along with a ketone functional group at the fourth position.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylpiperidin-4-one with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes
Comparison with Similar Compounds
1-(2-Methoxyethyl)-2,3-dimethylpiperidin-4-one can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)piperazine: Another piperidine derivative with similar structural features but different functional groups.
2,3-Dimethylpiperidine: Lacks the methoxyethyl group and has different chemical properties and applications.
4-Piperidone: A simpler piperidine derivative with a ketone group but without the additional substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2,3-dimethylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-9(2)11(6-7-13-3)5-4-10(8)12/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUKGDAOKKQTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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